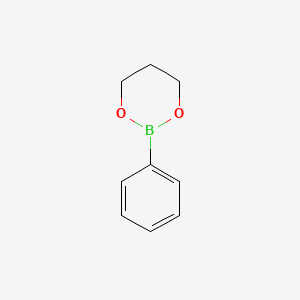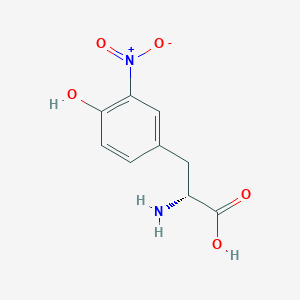![molecular formula C17H30N2O3Si.ClH<br>C17H31ClN2O3Si B1584016 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride CAS No. 34937-00-3](/img/new.no-structure.jpg)
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride is a useful research compound. Its molecular formula is C17H30N2O3Si.ClH and its molecular weight is 375.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N’-[3-(trimethoxysilyl)propyl]-, monohydrochloride” contains an ethylenediamine group and a trimethoxysilyl group . These groups are often used in the synthesis of compounds for surface modification . Therefore, the primary target of this compound could be surfaces or interfaces where it can form bonds and modify the properties of the material.
Mode of Action
The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then form bonds with surfaces . The ethylenediamine group can also interact with other molecules or surfaces through its amine groups.
Result of Action
The result of the action of “1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N’-[3-(trimethoxysilyl)propyl]-, monohydrochloride” would likely be the modification of the properties of a surface or interface .
Action Environment
The action of this compound could be influenced by environmental factors such as pH, temperature, and the presence of water, as these could affect the hydrolysis of the trimethoxysilyl group .
Properties
CAS No. |
34937-00-3 |
|---|---|
Molecular Formula |
C17H30N2O3Si.ClH C17H31ClN2O3Si |
Molecular Weight |
375.0 g/mol |
IUPAC Name |
N'-[(2-ethenylphenyl)methyl]-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C17H30N2O3Si.ClH/c1-5-16-9-6-7-10-17(16)15-19-13-12-18-11-8-14-23(20-2,21-3)22-4;/h5-7,9-10,18-19H,1,8,11-15H2,2-4H3;1H |
InChI Key |
MYWJOHLSXLTXCV-UHFFFAOYSA-N |
SMILES |
CO[Si](CCCNCCNCC1=CC=CC=C1C=C)(OC)OC.Cl |
Canonical SMILES |
CO[Si](CCCNCCNCC1=CC=CC=C1C=C)(OC)OC.Cl |
Key on ui other cas no. |
34937-00-3 64894-46-8 |
Pictograms |
Flammable; Acute Toxic; Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)

![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)

![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)
![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)






